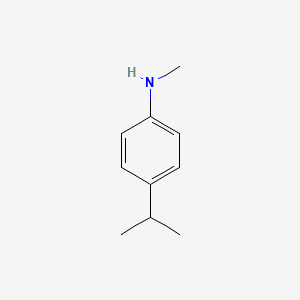

Aniline, p-isopropyl-N-methyl-

Description

Contextualization of Substituted Anilines in Organic Synthesis Research

Substituted anilines are foundational components in the field of organic chemistry, serving as crucial intermediates and building blocks for a vast array of more complex molecules. sci-hub.seresearchgate.net Their utility spans numerous sectors, including the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. sci-hub.seacs.org The aniline (B41778) moiety is a common structural motif in many bioactive molecules, making the development of new synthetic routes to access diversely substituted anilines a primary focus of contemporary research. nih.govbeilstein-journals.org

The development of robust and efficient methods for creating multi-substituted anilines from readily available starting materials is of paramount importance. researchgate.netnih.gov Research has explored various synthetic strategies, including palladium-catalyzed cross-coupling reactions to form C-N bonds, molybdenum-catalyzed intermolecular reactions, and copper-catalyzed dehydrogenation strategies. researchgate.netnih.govnih.gov These methods aim to overcome challenges such as achieving specific substitution patterns, particularly meta-substitution, which is often difficult due to the ortho- and para-directing nature of the amino group. beilstein-journals.orgnih.gov The continuous innovation in the synthesis of these derivatives allows chemists to generate novel compounds for applications in medicinal chemistry and materials science. nih.govafricaresearchconnects.com

Significance of N-Alkyl and Para-Substituted Aniline Systems in Contemporary Chemical Investigations

The specific placement of substituents on the aniline ring and its nitrogen atom significantly influences the molecule's chemical properties and reactivity. N-alkylation, the attachment of an alkyl group like the methyl group in N-Methyl-4-isopropylaniline, and para-substitution are particularly significant modifications.

N-alkyl-substituted anilines are valuable industrial intermediates for manufacturing dyes, plastics, and pharmaceuticals. psu.edugoogle.com The process of N-alkylation can, however, be challenging, with a major issue being the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. psu.edu Consequently, developing selective mono-alkylation techniques is an active area of research, with methods employing ionic liquids or specific catalysts showing promise in improving selectivity and yield under mild conditions. psu.eduresearcher.life

Para-substitution, such as with an isopropyl group, also plays a critical role. The nature of the para-substituent can fine-tune the electronic environment of the benzene (B151609) ring and the basicity of the nitrogen atom. In medicinal chemistry, for instance, aniline derivatives are prevalent, but their use can be limited by metabolic instability or toxicity issues. nih.gov Strategic substitution is a key method to mitigate these undesirable properties. acs.org For example, of the top-selling drugs in 2018, 48 contained an aniline motif, with 12 of those being solely para-substituted. nih.govacs.org This highlights the importance of this specific substitution pattern in developing effective and safe pharmaceutical agents. The combination of N-alkylation and para-substitution in a single molecule, as seen in N-Methyl-4-isopropylaniline, creates a unique chemical entity with a specific steric and electronic profile that can be exploited in various research and industrial applications.

Interactive Data Table: Physicochemical Properties of Related Aniline Compounds

The following table provides a comparative overview of the physical and chemical properties of aniline and its relevant substituted derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Aniline | 62-53-3 | C₆H₇N | 93.13 | 184.1 |

| N-Methylaniline | 100-61-8 | C₇H₉N | 107.15 | 196-197 |

| 4-Isopropylaniline (B126951) | 99-88-7 | C₉H₁₃N | 135.21 | 226-227 |

| N,N-Dimethyl-4-isopropylaniline | 4139-78-0 | C₁₁H₁₇N | 163.26 | Not available |

Structure

3D Structure

Properties

CAS No. |

6950-79-4 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N-methyl-4-propan-2-ylaniline |

InChI |

InChI=1S/C10H15N/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8,11H,1-3H3 |

InChI Key |

RQZGOIJRSJWNRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 4 Isopropylaniline and Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing N-Methyl-4-isopropylaniline and its analogues have been widely used and are well-documented in chemical literature. These routes often involve multi-step processes that rely on fundamental organic reactions.

Friedel-Crafts Alkylation Approaches for Aryl Isopropylation

The introduction of an isopropyl group onto the aniline (B41778) aromatic ring can be accomplished via the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction typically involves reacting aniline or a substituted aniline with an isopropylating agent, such as isopropyl chloride or isopropanol, in the presence of a Lewis acid or protic acid catalyst. epo.org

One common approach is the reaction of aniline with isopropyl chloride using aluminum chloride (AlCl₃) as the catalyst. This method, conducted in a solvent like 1,2-dichloroethane (B1671644) at controlled temperatures, can yield 4-isopropylaniline (B126951). However, a significant challenge with Friedel-Crafts alkylation is controlling the selectivity, as it can lead to the formation of ortho- and meta-isomers, as well as polyalkylated products. epo.orggoogleapis.com For instance, the reaction of m-toluidine (B57737) with propene in the presence of a protonic acid can produce a mixture of isomers, including 3-methyl-4-isopropylaniline. epo.org

To improve selectivity, alternative catalysts and reaction conditions have been explored. For example, using sulfuric acid as a catalyst with propene as the alkylating agent has been shown to favor the formation of the para-substituted product. epo.org The reaction of m-toluidine with an isopropylation reagent in the presence of a sulfuric acid solution is another reported method. google.com

Reductive Amination Strategies for N-Alkylation

Reductive amination is a versatile and widely used method for the N-alkylation of amines, including the N-methylation of 4-isopropylaniline. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine. masterorganicchemistry.comresearchgate.net

For the synthesis of N-Methyl-4-isopropylaniline, 4-isopropylaniline is reacted with formaldehyde (B43269) (or its equivalent, paraformaldehyde) to form an intermediate imine. researchgate.netresearchgate.net This intermediate is then reduced in situ using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde. masterorganicchemistry.com

The reaction conditions for reductive amination are generally mild, and the method often provides high yields of the desired N-methylated product with good selectivity, avoiding the over-alkylation issues that can occur with other methods. masterorganicchemistry.com

Conventional N-Alkylation Protocols of Aniline Derivatives

Direct N-alkylation of aniline derivatives with alkylating agents is a traditional approach to forming C-N bonds. cnchemshop.com For the synthesis of N-Methyl-4-isopropylaniline, this would involve reacting 4-isopropylaniline with a methylating agent such as methyl iodide or dimethyl sulfate. masterorganicchemistry.com These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. cnchemshop.com

However, a major drawback of this method is the lack of selectivity. The primary amine can be successively alkylated to form not only the desired secondary amine (N-methyl-4-isopropylaniline) but also the tertiary amine (N,N-dimethyl-4-isopropylaniline) and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling the reaction to favor mono-alkylation can be challenging and often results in a mixture of products, leading to lower yields of the desired compound and requiring purification steps. masterorganicchemistry.com

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches for the synthesis of N-Methyl-4-isopropylaniline and its analogues focus on the use of catalysts, particularly transition metals, to achieve higher selectivity and atom economy under milder reaction conditions.

Catalytic N-Alkylation of Anilines with Alcohols

The catalytic N-alkylation of anilines using alcohols as alkylating agents represents a greener alternative to traditional methods that use alkyl halides. dicp.ac.cnrsc.org This approach, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, generates water as the only byproduct, making it an environmentally benign process. dicp.ac.cnrsc.org The reaction proceeds through a catalytic cycle where the alcohol is first dehydrogenated to an aldehyde or ketone, which then reacts with the amine to form an imine. The imine is subsequently hydrogenated by the catalyst using the hydrogen that was initially "borrowed" from the alcohol. rsc.org

For the synthesis of N-Methyl-4-isopropylaniline, this would involve the reaction of 4-isopropylaniline with methanol (B129727) in the presence of a suitable catalyst. Various transition metal catalysts have been developed for this transformation, demonstrating high efficiency and selectivity for the mono-N-methylated product. rsc.orgresearchgate.net

A range of transition metals have been successfully employed as catalysts for the N-alkylation of anilines with alcohols.

Copper: Copper-based catalysts, often in the form of nanoparticles or complexes, have proven to be effective for the N-alkylation of amines. researchgate.netrsc.org Copper(II) triflate (Cu(OTf)₂) and copper(II) acetate (B1210297) (Cu(OAc)₂) are examples of copper salts that can catalyze the N-alkylation of anilines with alcohols. sioc-journal.cnorganic-chemistry.org These reactions can be performed under relatively mild conditions and offer good yields of the desired N-alkylated products. sioc-journal.cnorganic-chemistry.org Photoinduced copper-catalyzed methods have also been developed for the asymmetric N-alkylation of anilines. nih.gov

Niobium: Niobium-based materials, such as niobium pentoxide (Nb₂O₅) and niobic acid, have emerged as effective solid acid catalysts for the N-alkylation of anilines with alcohols. sioc-journal.cnresearchgate.netacs.org Niobium oxide can activate the C-O bond of the alcohol and the N-H bond of the aniline, facilitating the reaction. sioc-journal.cn These catalysts are often reusable and can provide high conversion rates under optimized conditions. sioc-journal.cn The catalytic activity of niobium compounds is attributed to the presence of both Brønsted and Lewis acid sites on their surface. mdpi.com

Gold: Gold nanoparticles supported on metal oxides, such as iron(III) oxide (Fe₂O₃), have shown remarkable catalytic activity for the one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols. nih.govrsc.orgthieme-connect.com In this process, the nitro group is first reduced to an amino group, which then undergoes N-alkylation with the alcohol. rsc.org Gold clusters supported on porous coordination polymers have also been utilized for the N-alkylation of anilines with alcohols under inert atmospheres. d-nb.info The catalytic cycle is believed to involve the dehydrogenation of the alcohol to an aldehyde, formation of an imine, and subsequent hydrogen transfer from the gold catalyst to the imine. d-nb.info

Other transition metals like ruthenium, iridium, nickel, and palladium have also been extensively studied for the catalytic N-alkylation of anilines with alcohols, often exhibiting high catalytic activity and selectivity. dicp.ac.cnrsc.orgresearchgate.netresearchgate.netacs.orgrsc.orgacs.org

Table 1: Overview of Catalytic Systems for N-Alkylation of Anilines with Alcohols

| Catalyst System | Alcohol | Amine | Product | Key Features |

|---|---|---|---|---|

| Copper (Cu) | Secondary alcohols | Anilines | N-alkylated anilines | Cu(OTf)₂ catalyst; dehydrative N-alkylation. sioc-journal.cn |

| Alkylborane reagents | Anilines | N-alkylated anilines | Cu(OAc)₂ catalyst; avoids overalkylation. organic-chemistry.org | |

| Racemic tertiary electrophiles | Anilines | Chiral N-alkylated anilines | Photoinduced, enantioconvergent alkylation. nih.gov | |

| Niobium (Nb) | Benzyl (B1604629) alcohol | Aniline | N-benzylaniline | Nb₂O₅ catalyst; proceeds via SN1 mechanism. sioc-journal.cn |

| Ethanol | Aniline | N-ethylaniline, N,N-diethylaniline | Niobic acid catalyst; water inhibits the reaction. researchgate.net | |

| Gold (Au) | Benzyl alcohol | Aniline | N-benzylaniline | Au clusters on Al-MIL53; occurs under inert atmosphere. d-nb.info |

| Alcohols | Nitroarenes | N-alkylated anilines | Fe₂O₃-supported nano-gold; one-pot synthesis. nih.govrsc.org | |

| Ruthenium (Ru) | Methanol | Anilines | N-methylanilines | Cyclometalated ruthenium complexes; mild conditions. rsc.org |

| Primary carbohydrate alcohols | Anilines | Aminosugars | [RuCl₂(p-cymene)]₂ catalyst; borrowing hydrogen strategy. rsc.org | |

| Iridium (Ir) | Methanol | Aniline derivatives | N-methylated amines | NHC-Ir(III) complexes; solvent-free conditions. acs.org |

| Nickel (Ni) | Primary alcohols | Anilines | Mono-N-alkylated anilines | NiBr₂/ligand system; tolerant to various functional groups. researchgate.netacs.org |

Metal-Free and Additive-Free Methodologies

The development of metal-free and additive-free synthetic methods is a significant goal in green chemistry. researchgate.net One such approach involves the N-methylation of anilines using carbon dioxide (CO₂) as a sustainable C1 source. bohrium.com This transformation can be achieved using hydrosilanes as reducing agents, offering an environmentally benign alternative to traditional methylation agents like methyl iodide or dimethyl sulfate. bohrium.comresearchgate.net

Recent advancements have demonstrated catalyst-free formylation of amines using CO₂ and hydrosilanes. bohrium.com Furthermore, a simple and efficient base-catalyzed system for the formylation of amines has been investigated using CO₂ and poly(methylhydrosiloxane) (B7799882) (PMHS) under mild conditions. bohrium.com In some cases, the N-methylation of aniline derivatives can proceed with CO₂ and phenylsilane, catalyzed by specific complexes, highlighting a move towards more sustainable and atom-economical processes. acs.orgrsc.org For instance, a lanthanum amide complex, when activated, shows excellent catalytic activity for the N-methylation of N-alkylaniline derivatives with CO₂ in the presence of PhSiH₃. acs.org Another approach utilizes a pentanuclear Zn(II) complex to catalyze the C-methylenation of anilines with CO₂ and phenylsilane. rsc.org

A notable metal- and additive-free method for synthesizing meta-substituted anilines involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.orgrsc.orgurfu.ru This three-component reaction provides a straightforward protocol for accessing a diverse range of aniline-based building blocks. rsc.orgrsc.org

| Reactants | Product Type | Key Features |

| Substituted methylvinyl ketones, N-acylpyridinium salts, amines | meta-Substituted anilines | Three-component, diversity-oriented synthesis. rsc.orgrsc.org |

| Anilines, CO₂, Hydrosilanes | N-methylated anilines | Environmentally benign, uses sustainable C1 source. bohrium.com |

Visible-Light-Induced N-Alkylation Techniques

Visible-light photocatalysis has emerged as a powerful and green tool in organic synthesis. This technique has been successfully applied to the N-alkylation of anilines, often avoiding the need for metal catalysts and harsh reaction conditions. nih.govrsc.org

One strategy involves the N-alkylation of anilines with 4-hydroxybutan-2-one, induced by visible light in the presence of NH₄Br. nih.govrsc.org This method is notable for proceeding without metals, bases, or ligands, and its potential for scalability has been demonstrated. nih.govrsc.org The reaction is typically carried out under a nitrogen atmosphere using a 420 nm LED light source at room temperature. nih.gov The absence of light or NH₄Br significantly diminishes the reaction's efficiency, underscoring their crucial roles. nih.gov

Another innovative approach is the photocatalyst- and transition-metal-free multicomponent reaction of aldehydes, primary amines, and 4-alkyl-1,4-dihydropyridines (alkyl-DHPs) to synthesize secondary amines under visible light. rsc.org This method offers high efficiency and good functional group tolerance under mild conditions. rsc.org

Furthermore, the direct N-methylation of amines using CO₂ can be achieved through a visible-light-mediated photocatalytic system. chemrxiv.orgchemrxiv.orgresearchgate.net A novel NH₂-MIL-125 (Ti) metal-organic framework (MOF) has been developed as a photocatalyst for this purpose, operating under mild conditions with one bar of CO₂ and NaBH₄ as a reductant. chemrxiv.orgchemrxiv.orgresearchgate.net This system demonstrates good to excellent conversion and selectivity for methylamines. chemrxiv.orgresearchgate.net For example, methyl-substituted anilines have been converted with over 80% conversion and 95% selectivity. chemrxiv.org

| Reactants | Catalyst/Additive | Product | Key Features |

| Anilines, 4-hydroxybutan-2-one | NH₄Br | N-alkylated anilines | Metal-free, base-free, ligand-free. nih.govrsc.org |

| Aldehydes, Primary amines, 4-alkyl-DHPs | None | Secondary amines | Photocatalyst-free, transition-metal-free. rsc.org |

| Amines, CO₂, NaBH₄ | NH₂-MIL-125 (Ti) MOF | N-methylamines | Uses sustainable C1 source, mild conditions. chemrxiv.orgchemrxiv.orgresearchgate.net |

Multi-Component Reactions for Substituted Aniline Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. chemmethod.comresearchgate.net This approach is particularly valuable for the synthesis of polysubstituted anilines. researchgate.netchemmethod.com

One such method involves a one-pot, multi-component condensation of an aromatic aldehyde, acetophenone, and malononitrile. chemmethod.com This reaction can be facilitated by a nano-phase-transfer catalyst (NPTC) like Fe₃O₄@SiO₂@Pr-HMTA in water, a green solvent, at room temperature to produce 3,5-diaryl-2,6-dicyanoanilines. chemmethod.com

Another versatile MCR for synthesizing N-aryl-4-aryldihydropyridines uses an aniline, an aldehyde, dimedone, and malononitrile. mdpi.com This reaction can be catalyzed by a metal-free, biopolymer-based heterogeneous catalyst. mdpi.com The use of various substituted anilines in this reaction has led to the synthesis of novel compounds with good yields. mdpi.com

Gold-Catalyzed Domino Reaction Strategies

Gold catalysts have gained significant attention for their ability to activate alkynes and promote domino reactions. researchgate.netrsc.org A three-component reaction for the synthesis of substituted anilines has been developed using a gold(I)-catalyzed domino reaction. researchgate.netrsc.org In this process, cationic gold catalysts sequentially activate two different alkynes, leading to a formal (3 + 2) annulation followed by a Diels-Alder reaction to furnish a variety of substituted anilines. researchgate.netrsc.org

Gold catalysts are also employed in domino sequences starting from o-alkynylanilines. beilstein-journals.org For example, the Au(III)-catalyzed cyclization of 2-alkynylanilines can be combined in a one-pot procedure with the Au(I)-catalyzed C3-selective direct alkynylation of the resulting indole. beilstein-journals.org This provides a straightforward route to 2-substituted-3-alkynylindoles under mild conditions. beilstein-journals.org Another gold-catalyzed domino reaction involves the cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes to produce complex heterocyclic scaffolds. nih.govsigmaaldrich.com

Three-Component Benzannulations for Meta-Substituted Anilines

Accessing meta-substituted anilines can be challenging due to the ortho- and para-directing nature of the amino group. beilstein-journals.orgnih.gov Three-component benzannulation reactions provide an effective solution to this problem. A one-pot synthesis of substituted meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, acetone (B3395972), and various amines. beilstein-journals.orgnih.govnih.govresearchgate.net

The success of this reaction is heavily influenced by the electron-withdrawing strength of the heterocyclic substituent on the 1,3-diketone. beilstein-journals.orgnih.govnih.govresearchgate.net The process involves the in-situ formation of an acetone imine/enamine, which then undergoes a (3 + 3) cyclization with the 1,3-diketone, followed by aromatization to yield the meta-substituted aniline. beilstein-journals.orgnih.gov This method is efficient, with yields up to 85%, and compatible with numerous functional groups. beilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Feature |

| Heterocycle-substituted 1,3-diketone | Acetone | Amine | meta-Hetarylaniline | Governed by electronic properties of the diketone substituent. beilstein-journals.orgnih.govnih.govresearchgate.net |

De novo Three-Component Synthesis using Ketone Precursors

A metal- and additive-free de novo three-component synthesis has been developed for meta-substituted anilines. dntb.gov.uarsc.orgrsc.orgurfu.ru This method utilizes commercially available or easily accessible substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines. rsc.orgrsc.orgurfu.ru This approach is significant as it represents a novel construction of the benzene (B151609) ring from pyridinium (B92312) ylides. researchgate.net The reaction is diversity-oriented and can be scaled up, providing the target anilines in good yields. rsc.org

Selective Synthesis of Multi-Substituted Anilines via Domino Rearrangements

Domino reactions, also known as cascade reactions, offer an efficient pathway to complex molecules through a series of intramolecular transformations. A novel class of anilines can be synthesized through an efficient domino rearrangement process. sciencedaily.com

One such strategy involves the copper-catalyzed rsc.orgrsc.org-methoxy rearrangement of N-methoxyanilines. researchgate.net This is followed by a Michael addition of nucleophiles to the in situ generated ortho-quinol imine, ultimately yielding meta-substituted anilines. researchgate.net For N-methoxyanilines with an ortho-substituent, a domino reaction involving a rsc.orgrsc.org-rearrangement of the methoxy (B1213986) group followed by a rsc.orgrsc.org-rearrangement of the ortho-substituent can occur to produce multi-substituted anilines. researchgate.net These rearrangement reactions provide efficient access to functionalized ortho-quinol imines, which are otherwise difficult to access. researchgate.net

Synthesis via Imine Condensation–Isoaromatization Pathways

A notable and efficient method for the synthesis of N-substituted anilines involves a sequence of imine condensation followed by isoaromatization. nih.gov This approach provides a catalyst- and additive-free pathway to produce structurally complex anilines, such as 2-benzyl-N-substituted anilines, from readily available starting materials like (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov

The reaction proceeds smoothly through a sequential mechanism. Initially, the primary amine reacts with the ketone functionality of the (E)-2-arylidene-3-cyclohexenone to form an imine. This is a common and reversible reaction in organic chemistry. organic-chemistry.orgpeerj.com Subsequently, the intermediate undergoes an isoaromatization step to yield the stable aromatic aniline derivative. This entire process can be conducted without the need for metal catalysts or other additives, highlighting its operational simplicity and efficiency. nih.gov Yields for these transformations are reported to be in the range of acceptable to high, demonstrating the synthetic utility of this method. nih.gov

For the synthesis of N-methyl-4-isopropylaniline, this pathway could be conceptually applied, although the specific starting materials would differ. The general principle involves the reaction of an appropriate cyclohexenone precursor with methylamine. A key advantage of this methodology is its potential for scale-up production and the mild reaction conditions required. nih.gov Furthermore, the resulting aniline products can undergo subsequent modifications. For instance, a synthesized N-benzylaniline was successfully N-methylated using methyl iodide (MeI) to give the corresponding N-benzyl-N-methylaniline derivative in quantitative yield, showcasing the versatility of these products as synthetic intermediates. nih.gov

Preparation of N,N-Diacetic Acid Derivatives from Substituted Anilines

Substituted aniline-N,N-diacetic acids are valuable compounds, and their synthesis can be achieved through a one-pot procedure. sorbonne-universite.fr This method involves the reaction of a substituted aniline with glyoxylic acid and sodium cyanoborohydride in methanol. The process is a straightforward approach to creating these complex molecules, which are also used as precursors for various chelating agents. sorbonne-universite.frgoogle.com

The reaction mechanism is believed to proceed via the formation of an imine between the aniline and glyoxylic acid, which is then reduced in situ by the sodium cyanoborohydride. This sequence occurs twice to install both acetic acid groups onto the nitrogen atom. This methodology provides a direct route to aniline-N,N-diacetic acids from the corresponding anilines.

Regioselectivity and Stereoselectivity in Aniline Synthesis

Controlling the position of substituents (regioselectivity) on the aniline ring is a fundamental challenge in synthetic chemistry. The inherent electronic properties of the amino group strongly influence the outcome of substitution reactions.

Control of Substitution Patterns on the Aromatic Ring

The amino group of aniline is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. makingmolecules.com This inherent reactivity makes the synthesis of meta-substituted anilines particularly challenging. beilstein-journals.org Traditional synthetic strategies often involve either the functionalization of a pre-existing aromatic ring or the construction of the ring itself through benzannulation. beilstein-journals.org

To achieve substitution patterns that deviate from the natural ortho/para selectivity, chemists have developed innovative strategies. One such approach involves transforming the aromatic core itself. For example, para-substituted pyridine (B92270) rings can be converted into meta-amino-substituted benzene rings through a sequence of ring-opening and (5 + 1) ring-closing reactions. acs.org This method provides access to meta-substituted anilines that are difficult to obtain via standard electrophilic substitution. acs.org

Another strategy to achieve non-traditional substitution patterns is to start with non-aromatic precursors. A copper-catalyzed dehydrogenation strategy has been reported to synthesize exclusively meta-functionalized anilines from carbonyl-substituted cyclohexanes. researchgate.net This avoids the formation of ortho- and para-isomers that typically plague electrophilic substitution methods. researchgate.net For para-substituted anilines like 4-isopropylaniline, the challenge is often to introduce substituents at other positions selectively or to construct the ring with the desired para-substitution from the outset.

Impact of Catalyst Systems on Product Selectivity

The choice of catalyst is paramount in directing the outcome and selectivity of aniline synthesis. Different catalyst systems can dramatically influence which products are formed and in what ratios.

In the hydrogenation of nitrobenzene (B124822) to produce aniline, palladium-based catalysts are widely used. nih.govacs.org A study comparing two Pd/Al₂O₃ catalysts with different palladium loadings (5 wt% and 0.3 wt%) found that the lower loading catalyst exhibited higher aniline selectivity, especially at elevated temperatures. nih.govresearchgate.net For the 0.3 wt% Pd/Al₂O₃ catalyst, aniline selectivity was 97% at 60°C, decreasing to 68% at 180°C. In contrast, the 5 wt% catalyst showed a lower selectivity of 88% at 60°C, which dropped to 35% at 180°C. nih.govacs.org The primary cause for the loss of selectivity was the overhydrogenation of aniline to byproducts like cyclohexylamine. nih.govacs.org

The addition of promoters can also significantly enhance selectivity. In the ammoxidation of benzene to aniline, a Cu/TS-1 catalyst showed poor selectivity (33.3%). However, the in-situ addition of potassium nitrate (B79036) (KNO₃) dramatically increased the aniline selectivity to a maximum of 99.5%. rsc.org This improvement was attributed to the formation of K–O–Si species that modified the catalyst's acid properties, favoring the desired reaction pathway. rsc.org

In aniline alkylation, such as N-methylation, the catalyst system also governs the product distribution. The N-methylation of aniline over aluminum and chromium phosphates is influenced by the catalyst's surface acidity, with weak to moderate acid sites appearing to be responsible for the reaction. researchgate.net The reaction temperature also plays a critical role; as temperature increases, selectivity tends to shift from the mono-methylated product (N-methylaniline) towards the di-methylated product (N,N-dimethylaniline). researchgate.net

A summary of catalyst performance in various aniline syntheses is presented below.

| Catalyst System | Reaction | Key Finding on Selectivity | Reference |

| 0.3 wt% Pd/Al₂O₃ | Nitrobenzene Hydrogenation | Higher aniline selectivity (97% at 60°C) compared to higher loading catalyst. nih.govacs.org | nih.govacs.org |

| 5 wt% Pd/Al₂O₃ | Nitrobenzene Hydrogenation | Lower aniline selectivity (88% at 60°C), more prone to overhydrogenation. nih.govacs.org | nih.govacs.org |

| Cu/TS-1 + KNO₃ | Benzene Ammoxidation | Addition of KNO₃ increased aniline selectivity from 33.3% to 99.5%. rsc.org | rsc.org |

| CuI | Dehydrogenation of Cyclohexanes | Catalyzes synthesis of exclusively meta-functionalized anilines. researchgate.net | researchgate.net |

| Pd/S,O-Ligand | C-H Olefination of Anilines | Achieves high para-selectivity. acs.org | acs.org |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Amine Functional Group

The chemical behavior of Aniline (B41778), p-isopropyl-N-methyl-, is largely dictated by the nitrogen atom of the amine group. Its lone pair of electrons confers nucleophilic and basic properties, making it the primary site for a variety of chemical transformations. The presence of both a methyl and a bulky isopropyl group on the nitrogen, as well as the electronic influence of the para-isopropyl group on the benzene (B151609) ring, modulates its reactivity in comparison to simpler anilines.

As a substituted aniline, Aniline, p-isopropyl-N-methyl- possesses basic properties due to the lone pair of electrons on the nitrogen atom. This allows it to react with acids in exothermic neutralization reactions to form the corresponding ammonium (B1175870) salts. chemicalbook.com For instance, treatment with a strong acid like hydrochloric acid (HCl) results in the protonation of the tertiary amine nitrogen, yielding N-methyl-p-isopropylanilinium chloride. smolecule.com This conversion into a salt significantly increases its water solubility. smolecule.com

The general reaction can be depicted as: C₆H₄(CH(CH₃)₂)N(CH₃)H + HCl → [C₆H₄(CH(CH₃)₂)N(CH₃)H₂]⁺Cl⁻

Further alkylation of the tertiary amine nitrogen in Aniline, p-isopropyl-N-methyl- would lead to the formation of a quaternary ammonium salt. The N-alkylation of amines is a fundamental reaction that can proceed through different mechanisms. While direct alkylation with alkyl halides often follows an Sₙ2 pathway, mechanistic studies involving the N-alkylation of anilines with alcohols have provided evidence for Sₙ1-type mechanisms. chemrxiv.orgcsic.essioc-journal.cn

An Sₙ1 pathway for N-alkylation involves a two-step process:

Formation of a carbocation from the alkylating agent (e.g., an alcohol under acidic conditions).

Nucleophilic attack by the amine's nitrogen atom on the carbocation.

This mechanism is favored in polar solvents which can stabilize the carbocation intermediate. sioc-journal.cn Research on the N-alkylation of aniline with benzyl (B1604629) alcohol over a niobium oxide catalyst demonstrated that the reaction proceeds via an Sₙ1 mechanism, where the rate-determining step is the formation of the carbocation from the alcohol. sioc-journal.cn Definitive evidence for this pathway was obtained through carbocation-trapping experiments and the observation that the reaction was significantly influenced by solvent polarity. sioc-journal.cn Similarly, studies using allylic alcohols as alkylating agents for anilines, facilitated by deep eutectic solvents, also support an Sₙ1-type mechanism through the generation of a carbocation intermediate. chemrxiv.orgcsic.es

Table 1: Mechanistic Aspects of Aniline N-Alkylation

| Alkylating Agent | Catalyst/Conditions | Proposed Mechanism | Key Evidence | Reference |

|---|---|---|---|---|

| Benzyl Alcohol | Niobium oxide, 180 °C | Sₙ1 | Reaction kinetics, solvent polarity effects, carbocation-trapping experiments. | sioc-journal.cn |

| Allylic Alcohols | Deep eutectic solvents (ChCl/lactic acid), room temp. | Sₙ1 | Formation of product mixtures from unsymmetrical alcohols, supporting a common carbocation intermediate. | chemrxiv.orgcsic.es |

The oxidation of N-substituted anilines is a complex process that can occur at the nitrogen atom or the aromatic ring, leading to a variety of products and reactive intermediates.

The oxidation of tertiary anilines such as Aniline, p-isopropyl-N-methyl- can yield several products. One potential product is the corresponding N-oxide, formed by the direct oxidation of the nitrogen atom. The oxidation of N-methyl,N-isopropylaniline using a chiral peroxy acid has been shown to produce the corresponding N-oxide. core.ac.uk

Another significant oxidative pathway is N-dealkylation, where one of the alkyl groups is removed from the nitrogen. Mechanistic studies on the oxidation of N,N-dialkylanilines by synthetic oxoiron(IV) complexes, which serve as models for cytochrome P450 enzymes, show that these reactions proceed via an electron transfer-proton transfer (ET-PT) mechanism. acs.org This process involves an initial single-electron transfer (ET) from the aniline to the oxidant, forming an aniline radical cation, followed by a proton transfer (PT) from the α-carbon of an alkyl group, ultimately leading to N-dealkylation. acs.org For Aniline, p-isopropyl-N-methyl-, this would result in the formation of either p-isopropylaniline (N-demethylation) or N-methyl-p-isopropylaniline (N-deisopropylation).

A study using para-chloro-N-cyclopropyl-N-isopropylaniline as a mechanistic probe helped differentiate between ET and hydrogen atom transfer (HAT) pathways, providing strong evidence for the ET-PT mechanism in these oxidative N-dealkylation reactions. acs.orgacs.org

Aniline derivatives are well-known for undergoing metabolic activation by enzymes, particularly cytochrome P450 (CYP450), to form reactive metabolites. nih.govtandfonline.com This is a major concern in pharmaceutical development, as these metabolites can lead to toxicity. nih.gov

The key initial step in the metabolic activation of many aromatic amines is N-oxidation to form N-hydroxylamines. iarc.fr These can be further oxidized to highly electrophilic species. For a primary aniline like 4-isopropylaniline (B126951), enzymatic oxidation can lead to a nitroso compound, which is a reactive species capable of nucleophilic addition with biological macromolecules. oecd.org

For tertiary anilines, the metabolic pathways can be more complex. Cytochrome P450-mediated oxidation can lead to the formation of quinone-imine species, which are highly electrophilic. nih.govtandfonline.com The formation of these reactive intermediates often requires an initial hydroxylation of the aromatic ring, typically at the para position relative to the amine, followed by a two-electron oxidation. tandfonline.com In the case of Aniline, p-isopropyl-N-methyl-, the para position is blocked by the isopropyl group. However, oxidation at other positions or direct N-oxidation pathways can still lead to reactive species. For example, enzymatic N-dealkylation, as described in the previous section, generates a secondary amine (p-isopropylaniline) which can then be further metabolized to reactive intermediates. nih.gov The ultimate reactive species is often a nitrenium ion, which can react with cellular components like DNA and proteins. iarc.fr

Table 2: Potential Metabolic Pathways and Reactive Species from Aniline Derivatives

| Parent Compound Type | Key Enzyme System | Initial Transformation | Key Intermediates | Ultimate Reactive Species | Reference(s) |

|---|---|---|---|---|---|

| Primary Aromatic Amine | Cytochrome P450 | N-Oxidation | N-Hydroxylamine, Nitroso compound | Nitrenium ion | iarc.froecd.org |

| Tertiary Aromatic Amine | Cytochrome P450 | N-Dealkylation, Ring Hydroxylation | Radical cation, Quinone-imine | Quinone-imine, Nitrenium ion | acs.orgnih.govtandfonline.com |

Condensation reactions are crucial for the synthesis of heterocyclic compounds. cem.comnumberanalytics.com These reactions typically involve the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which then undergoes an intramolecular cyclization. beilstein-journals.org

While classic heterocycle syntheses like the Pictet-Spengler and Bischler-Napieralski reactions require specific starting materials (β-arylethylamines), other condensation strategies are applicable to simpler anilines. numberanalytics.comwikipedia.org For example, N-substituted anilines can react with carbonyl compounds to form various products. smolecule.com Research has shown that N-isopropylaniline can react with 3-ethynyl-3-hydroxy-2,3-dihydro-1H-inden-1-one to furnish a nitrogen-substituted product. rsc.org Another relevant method is the Paal-Knorr condensation, which reacts 1,4-diketones with primary amines to form N-substituted pyrroles. cem.com

A one-pot, three-component synthesis of meta-substituted anilines has been developed where anilines react with acetone (B3395972) and 1,3-diketones. beilstein-journals.org The mechanism involves the initial formation of an enamine from the aniline and acetone, which then participates in a cascade of addition and cyclization-dehydration steps to build a new benzene ring. beilstein-journals.org Although this reaction forms a substituted aniline rather than a heterocycle containing the aniline nitrogen, it demonstrates the utility of aniline derivatives in complex condensation cascades.

Table 3: Examples of Condensation Reactions for Heterocycle/Complex Molecule Synthesis

| Reaction Name/Type | Amine Substrate | Carbonyl/Other Reagent | Product Type | Reference(s) |

|---|---|---|---|---|

| Paal-Knorr Condensation | Primary Amine | 1,4-Diketone | N-Substituted Pyrrole | cem.com |

| Three-Component Benzannulation | Aniline | Acetone, 1,3-Diketone | meta-Substituted Aniline | beilstein-journals.org |

| Condensation/Cyclization | N-Isopropylaniline | 3-Ethynyl-3-hydroxy-2,3-dihydro-1H-inden-1-one | 3a-Nitrogen-substituted heterocycle | rsc.org |

| Pictet-Spengler Reaction | β-Arylethylamine | Aldehyde/Ketone | Tetrahydroisoquinoline | numberanalytics.com |

| Bischler-Napieralski Reaction | β-Arylethylamide | Dehydrating Agent (e.g., POCl₃) | Dihydroisoquinoline | wikipedia.orgjk-sci.com |

Oxidation Reactions of Aniline Derivatives

Formation and Characterization of Oxidized Products and Intermediates

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The benzene ring of p-isopropyl-N-methylaniline is considered "activated" towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the N-methylamino group and the p-isopropyl group. numberanalytics.comminia.edu.eg In EAS reactions, a substituent already on the aromatic ring influences both the rate of reaction and the position of the incoming electrophile. wikipedia.orgmsu.edu

The N-methylamino group is a powerful activating group. minia.edu.eg The nitrogen atom's lone pair of electrons can be donated into the aromatic π system through resonance (a +M effect), which significantly increases the electron density of the ring. wikipedia.orglumenlearning.com This increased nucleophilicity makes the ring much more susceptible to attack by an electrophile. wikipedia.org This donation of electrons preferentially increases the electron density at the ortho and para positions relative to the N-methylamino group. lkouniv.ac.in

The isopropyl group at the para position is a weak activating group that donates electron density primarily through an inductive effect (+I effect). lumenlearning.com As both substituents are ortho, para-directors, their effects combine to direct incoming electrophiles to the positions ortho to the N-methylamino group (carbons 2 and 6). wikipedia.org The para position is already occupied by the isopropyl group. The high reactivity conferred by the amino group can sometimes be a drawback, making it difficult to prevent multiple substitutions. libretexts.org

The general mechanism for electrophilic aromatic substitution involves a two-step process. The first, and typically rate-determining, step is the attack of the aromatic ring's π electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. lkouniv.ac.inminia.edu.eguci.edu The positive charge in this intermediate is delocalized, with resonance structures placing the charge ortho and para to the position of electrophilic attack. uci.edu In the second, faster step, a base removes a proton from the carbon that formed the new bond with the electrophile, which restores the aromaticity of the ring. msu.eduminia.edu.eg

Reactivity Influences of Alkyl Substituents (Isopropyl and N-Methyl groups)

Electronic Effects of Isopropyl Group on Aromatic System Reactivity

The isopropyl group attached to the benzene ring at the para position acts as a weak electron-donating group (EDG). This electronic influence stems from two primary effects:

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring. lumenlearning.com Consequently, the isopropyl group pushes electron density through the sigma bond onto the aromatic ring. lumenlearning.com This inductive donation enriches the ring with electrons, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. numberanalytics.commasterorganicchemistry.com

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H sigma bonds of the isopropyl group into the π system of the aromatic ring. This further increases the electron density of the ring, contributing to its activation. numberanalytics.com

The net result of these effects is an increase in the rate of electrophilic aromatic substitution. minia.edu.egmasterorganicchemistry.com The Hammett substituent constant (σ) is a quantitative measure of the electronic effect of a substituent. For the p-isopropyl group, the σₚ value is negative, indicating its electron-donating character.

| Substituent Group | Hammett Constant (σₚ) | Hammett Constant (σₘ) |

| Isopropyl (i-C₃H₇) | -0.15 | -0.07 |

| Methyl (CH₃) | -0.17 | -0.07 |

| tert-Butyl (t-C₄H₉) | -0.20 | -0.10 |

Data sourced from various studies on Hammett constants. wiredchemist.com This table illustrates that the isopropyl group is an electron-donating group, comparable to other simple alkyl groups.

Conformational Isomerism and its Impact on Reactivity (e.g., Isopropyl Conformation)

Conformational isomerism in p-isopropyl-N-methylaniline primarily relates to the rotation around the single bond connecting the isopropyl group to the benzene ring. libretexts.org The different spatial arrangements of the isopropyl group's methyl groups relative to the plane of the aromatic ring are known as conformers or rotamers. iitk.ac.in

While rotation around this C-C single bond is generally considered "free," there is a small energy barrier to this rotation. iitk.ac.in The stability of different conformations is influenced by torsional strain, which is the repulsive interaction between electron clouds in adjacent bonds. iitk.ac.in The staggered conformations, where the hydrogen atoms and methyl groups are as far apart as possible, are lower in energy (more stable) than the eclipsed conformations. libretexts.org

Mechanisms of Catalytic and Rearrangement Reactions (e.g., Domino Rearrangement)

N-alkylanilines are known to participate in various rearrangement reactions, often catalyzed by acid or transition metals. nptel.ac.intmv.ac.in These reactions typically involve the migration of a substituent from the nitrogen atom to a position on the aromatic ring.

One relevant class of rearrangement is the Hofmann-Martius rearrangement , where N-alkylanilines rearrange to form ortho- and para-alkylated anilines, typically in the presence of acid at high temperatures (250-300 °C). tmv.ac.in The mechanism involves protonation of the amine, followed by the elimination of an electrophilic species (in this case, a carbocation) which then re-attacks the activated aromatic ring at the ortho or para positions. nptel.ac.in

Another related process is the Fischer-Hepp rearrangement , which involves the acid-catalyzed rearrangement of N-alkyl-N-nitrosoanilines to p-nitroso products. nptel.ac.intmv.ac.in The mechanism is believed to proceed via the release of a nitrosonium ion (NO⁺) from the protonated substrate, which then acts as an electrophile in a standard EAS reaction at the para position. tmv.ac.in

More contemporary research has focused on transition-metal-catalyzed rearrangements and domino reactions. Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, allowing for the construction of complex molecules in a single operation. organic-chemistry.org For example, copper-catalyzed tandem reactions of N-alkylanilines with donor-acceptor cyclopropanes have been developed to synthesize tetrahydroquinolines. researchgate.net Similarly, gold catalysts have been used in domino reactions involving alkynes and aminoacetaldehyde acetals to produce a variety of substituted anilines. rsc.org Palladium catalysts have also been shown to effect the C-benzylation of N-methylanilines via a rearrangement process. nih.gov While specific studies on p-isopropyl-N-methylaniline in these advanced domino reactions are not prevalent, the general reactivity patterns of N-alkylanilines suggest its potential as a substrate in such transformations. researchgate.nettohoku.ac.jpresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive map of the molecular framework and connectivity can be assembled.

The ¹H NMR spectrum provides precise information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 4-isopropyl-N-methylaniline, the experimental data obtained from a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent allows for the assignment of each proton. rsc.org

The aromatic region displays two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons ortho to the N-methylamino group are expected to be upfield compared to those ortho to the isopropyl group due to the electron-donating nature of the nitrogen. A study reporting the synthesis of this compound provides the following chemical shifts: a doublet at δ 7.09 (J = 8.4 Hz) corresponding to the two aromatic protons (C2-H and C6-H) adjacent to the isopropyl group, and a doublet at δ 6.60 (J = 8.5 Hz) for the two aromatic protons (C3-H and C5-H) adjacent to the N-methylamino group. rsc.org

The aliphatic region contains signals for the isopropyl and N-methyl groups. The six methyl protons of the isopropyl group appear as a doublet at δ 1.23 (J = 6.9 Hz). rsc.org The N-methyl protons are observed as a singlet. One source reports a singlet at δ 2.84 with an integration of 4H, which is likely a typographical error combining the signals for the N-methyl protons (3H), the isopropyl methine proton (1H), and potentially the N-H proton (1H). rsc.org A more plausible assignment would be a singlet for the N-methyl group (3H) around δ 2.84, and a septet for the isopropyl methine proton (1H) slightly further downfield, which may be obscured or misreported. The N-H proton typically appears as a broad singlet.

Table 1: ¹H NMR Spectroscopic Data for Aniline (B41778), p-isopropyl-N-methyl-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (ortho to -CH(CH₃)₂) | 7.09 | Doublet (d) | 8.4 | 2H |

| Aromatic H (ortho to -NHCH₃) | 6.60 | Doublet (d) | 8.5 | 2H |

| N-H | Not explicitly assigned | Broad Singlet | - | 1H |

| Isopropyl -CH | Not explicitly assigned (predicted ~2.8-2.9 ppm) | Septet | ~6.9 | 1H |

| N-CH₃ | 2.84 | Singlet (s) | - | 3H |

| Isopropyl -CH₃ | 1.23 | Doublet (d) | 6.9 | 6H |

Data derived from a 400 MHz spectrum in CDCl₃. rsc.org Note: The reported singlet at 2.84 ppm with 4H integration is interpreted here as separate, potentially overlapping signals.

The aromatic carbon attached to the nitrogen (C1) is expected to be the most deshielded among the substituted carbons, appearing around δ 147-149 ppm. The carbon bearing the isopropyl group (C4) would also be significantly downfield. The N-methyl carbon typically appears around δ 30-31 ppm. acs.org The carbons of the isopropyl group are expected at approximately δ 33 ppm for the methine (CH) and δ 24 ppm for the two methyl (CH₃) carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Aniline, p-isopropyl-N-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-NHCH₃) | 148.5 |

| C2/C6 (Aromatic CH) | 127.5 |

| C3/C5 (Aromatic CH) | 112.8 |

| C4 (C-isopropyl) | 141.0 |

| N-CH₃ | 30.8 |

| Isopropyl -CH | 33.2 |

| Isopropyl -CH₃ | 24.1 |

Predicted values are based on established substituent effects and data from similar compounds. acs.org

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. guidechem.com Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it is a less sensitive nucleus compared to ¹H. thermofisher.com For N-alkylanilines, the ¹⁵N chemical shift is sensitive to substitution on the aromatic ring and the alkyl groups attached to the nitrogen. For N-methylaniline, a ¹⁵N chemical shift has been reported, and based on this, the value for 4-isopropyl-N-methylaniline can be estimated. spectrabase.com The electron-donating isopropyl group at the para position is expected to increase the electron density at the nitrogen atom, causing a slight upfield shift (to a less negative or more positive value, depending on the reference standard) compared to unsubstituted N-methylaniline.

13C NMR for Carbon Skeleton Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule's bonds. These techniques are complementary and essential for identifying functional groups. kingdraw.com

The FT-IR and FT-Raman spectra of 4-isopropyl-N-methylaniline are expected to show characteristic bands for its functional groups.

N-H Vibration : A key vibration is the N-H stretch of the secondary amine, which typically appears as a single, relatively sharp band in the 3300-3500 cm⁻¹ region in the IR spectrum.

C-H Vibrations : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl and methyl groups will appear in the 2850-2970 cm⁻¹ range. researchgate.net

Aromatic C=C Vibrations : The stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1620 cm⁻¹ region.

C-N Vibrations : The C-N stretching vibration for aromatic amines is usually found in the 1250-1360 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for Aniline, p-isopropyl-N-methyl-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Region |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1450 - 1620 | FT-IR, FT-Raman |

| C-N Stretch (Aromatic) | 1250 - 1360 | FT-IR |

Frequency ranges are based on established group frequencies for similar molecules.

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying solid samples and monitoring surface reactions on catalysts in real-time. While no specific DRIFTS studies on the synthesis or reactions of 4-isopropyl-N-methylaniline were found, the technique is widely used in related processes. For instance, DRIFTS has been employed to investigate the mechanism of N-methylation of aniline using methanol (B129727) over various catalysts. These studies can track the formation of intermediate species on the catalyst surface, such as adsorbed aniline and methanol, and the subsequent appearance of N-methylated products by monitoring changes in the vibrational bands associated with C-N, N-H, and C-H bonds over time.

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Aniline, p-isopropyl-N-methyl- | 4-isopropyl-N-methylaniline |

| Aniline | Benzenamine |

| N-methylaniline | |

| p-isopropylaniline | 4-isopropylaniline (B126951) |

| Deuterated Chloroform | Chloroform-d, CDCl₃ |

Elucidation of Specific Functional Group Vibrations

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for Aniline, p-isopropyl-N-methyl- is C10H15N, corresponding to a molecular weight of approximately 149.23 g/mol and an exact mass of 149.120449 g/mol . kingdraw.commanchesterorganics.comnih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which then undergoes fragmentation.

For aromatic amines like Aniline, p-isopropyl-N-methyl-, the molecular ion peak is typically intense. wikipedia.org The fragmentation is governed by the stability of the resulting ions and neutral fragments. The most significant fragmentation pathways are predicted to be alpha-cleavage and cleavage of the alkyl substituents on the aromatic ring. wikipedia.orgmiamioh.edu

A primary fragmentation event involves the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group via benzylic cleavage. This process results in a highly stable secondary benzylic cation at a mass-to-charge ratio (m/z) of 134. This peak is expected to be one of the most abundant in the spectrum. Alpha-cleavage at the N-methyl group, leading to the loss of a hydrogen atom, would produce an ion at m/z 148 (M-1). miamioh.edu The loss of the entire isopropyl group (•C₃H₇, 43 Da) would result in a fragment at m/z 106.

Table 1: Predicted Mass Spectrometry Fragmentation for Aniline, p-isopropyl-N-methyl-

| m/z Value | Proposed Fragment Ion | Formula of Loss | Comments |

|---|---|---|---|

| 149 | [C₁₀H₁₅N]⁺• | - | Molecular Ion (M⁺•) |

| 148 | [C₁₀H₁₄N]⁺ | •H | Loss of a hydrogen atom from the N-methyl group (α-cleavage) |

| 134 | [C₉H₁₂N]⁺ | •CH₃ | Loss of a methyl radical from the isopropyl group (benzylic cleavage) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The photophysical properties of N-alkylanilines are of significant interest, particularly their potential for intramolecular charge transfer in the excited state.

The photophysical properties of Aniline, p-isopropyl-N-methyl- can be inferred from studies on closely related compounds, such as dicyano-(N-methyl-N-isopropyl)anilines (mnDCMIA). acs.org For these donor-acceptor molecules, the absorption and emission spectra are highly dependent on solvent polarity. acs.org

In nonpolar solvents like n-hexane, derivatives of N-methyl-N-isopropylaniline are expected to exhibit a single fluorescence band. acs.org This emission originates from a locally excited (LE) state, where the electron density remains largely localized on the aniline moiety. acs.org However, in polar solvents, the behavior can change dramatically due to the stabilization of charge-separated states. acs.org In a polar solvent such as acetonitrile (B52724), dual fluorescence, consisting of both the LE emission and a new, red-shifted band from an intramolecular charge transfer (ICT) state, can be observed for some isomers. acs.org

Table 2: Photophysical Characteristics of Related Dicyano-(N-methyl-N-isopropyl)aniline Isomers

| Property | Nonpolar Solvent (n-hexane) | Polar Solvent (acetonitrile) |

|---|---|---|

| Observed Emission | Single band from Locally Excited (LE) state. acs.org | Dual fluorescence (LE + ICT bands) for certain isomers. acs.org |

| Nature of Transition | Absorption to S₁/S₂ states, emission from the LE state. acs.org | Emission from both the LE state and a stabilized Intramolecular Charge Transfer (ICT) state. acs.org |

Excited state intramolecular charge transfer (ICT) is a phenomenon where, upon photoexcitation, an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part. In Aniline, p-isopropyl-N-methyl-, the dialkylamino group acts as the donor and the phenyl ring as the acceptor.

Detailed studies on dicyano-(N-methyl-N-isopropyl)anilines reveal that the formation of an ICT state is complex. acs.org Although thermodynamic calculations suggest the ICT state is energetically favorable even in nonpolar solvents, its formation is not observed. acs.org This indicates that the donor and acceptor moieties are not sufficiently electronically decoupled in the ground or LE state to facilitate the reaction. acs.org

In polar solvents, however, specific isomers like 2,4-DCMIA and 3,4-DCMIA exhibit dual fluorescence, confirming the establishment of an equilibrium between the LE and ICT states (LE ⇄ ICT). acs.org Research shows that substituting a methyl group with a bulkier isopropyl group on the nitrogen atom enhances the efficiency of the ICT process. acs.org For example, the ICT/LE fluorescence quantum yield ratio (Φ′(ICT)/Φ(LE)) in acetonitrile increases significantly when moving from N,N-dimethylaniline derivatives to N-methyl-N-isopropylaniline derivatives, indicating the equilibrium shifts further toward the ICT state. acs.org This enhancement is attributed to steric effects that may promote the necessary conformational changes for charge separation.

Absorption and Emission Characteristics

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions that define the crystal packing.

A search of the available scientific literature and crystallographic databases did not yield a specific crystal structure determination for Aniline, p-isopropyl-N-methyl-. However, the structures of closely related compounds, such as isomers of dicyano-(N-methyl-N-isopropyl)aniline, have been resolved using single-crystal X-ray diffraction. ugr.esmpg.de

Analysis of these related structures provides valuable insights into the likely solid-state conformation of the target molecule. mpg.de For instance, crystallographic data on similar aniline derivatives would reveal the twist angle of the amino group relative to the plane of the benzene ring and the pyramidalization at the nitrogen atom. mpg.de It would also describe how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π–π stacking that stabilize the solid-state structure. bas.bgiucr.org Should single crystals of Aniline, p-isopropyl-N-methyl- be grown, X-ray diffraction would provide this definitive structural information.

Table of Compound Names

| Compound Name |

|---|

| Aniline, p-isopropyl-N-methyl- |

| N-methyl-4-isopropylaniline |

| N-methyl-4-(propan-2-yl)aniline |

| Dicyano-(N-methyl-N-isopropyl)aniline |

| 2,4-Dicyano-(N-methyl-N-isopropyl)aniline (2,4-DCMIA) |

| 3,4-Dicyano-(N-methyl-N-isopropyl)aniline (3,4-DCMIA) |

| N,N-dimethylaniline |

| Acetonitrile |

| n-hexane |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ineosopen.org For aniline (B41778) derivatives, DFT methods, particularly with functionals like B3LYP, are widely used to predict various molecular properties. ineosopen.orgnih.gov

The geometry of aniline and its derivatives is characterized by a pyramidal nitrogen atom, with the amino group lying at an angle to the plane of the benzene (B151609) ring. acs.org This out-of-plane angle is influenced by substituents on both the nitrogen and the phenyl ring. nih.gov For "Aniline, p-isopropyl-N-methyl-," the interplay between the electron-donating isopropyl group at the para position and the methyl group on the nitrogen atom dictates its preferred conformation.

Computational studies on N,N-dialkylanilines reveal that they are conformationally mobile, often existing as rapidly interconverting conformers. acs.org For instance, N-ethyl, N-methylaniline shows such dynamic behavior. acs.org In the case of "Aniline, p-isopropyl-N-methyl-," the rotation around the C-N bond and the orientation of the isopropyl and methyl groups would define a complex conformational energy landscape. DFT calculations would be essential to identify the global minimum energy structure and the energy barriers between different conformers. Studies on N-alkyl-N'-aryl ureas have shown that methylation patterns significantly affect conformational preferences, a principle that would also apply here. iosrjournals.org

| Property | Aniline | N-Methylaniline | N,N-Dimethylaniline | Note |

| N-H Out-of-Plane Angle (θ) | ~42° | Pyramidal | Planar/Near-Planar | The degree of pyramidalization at the nitrogen atom is a key conformational parameter. acs.orgnih.gov |

| C-N Bond Length | ~1.402 Å | Similar to Aniline | Shorter than Aniline | Electron-donating groups can influence this bond length. mdpi.com |

The electronic properties of aniline derivatives are largely governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. psu.edu

For "Aniline, p-isopropyl-N-methyl-," both the N-methyl and p-isopropyl groups are electron-donating. The methyl group on the nitrogen increases the electron density on the nitrogen atom through an inductive effect, making its lone pair more available and raising the HOMO energy. scirp.org The para-isopropyl group also donates electron density to the aromatic ring. These combined effects would lead to a relatively high HOMO energy and a reduced HOMO-LUMO gap compared to aniline, suggesting higher reactivity. psu.edu

DFT calculations on 4-butyl-N,N-dimethylaniline show that the HOMO is primarily centered on the nitrogen atom and the aromatic ring, which enhances its nucleophilicity. researchgate.net A similar distribution would be expected for "Aniline, p-isopropyl-N-methyl-."

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| p-Isopropylaniline | - | - | - | psu.edu |

| p-Nitroaniline | - | - | - | psu.edu |

| p-Aminoaniline | - | - | - | psu.edu |

| 4-Bromo-N,N-dimethylaniline | - | - | 5.025 | ineosopen.org |

| 4-Fluoro-N,N-dimethylaniline | - | - | 4.9546 | ineosopen.org |

| 4-Methyl-N,N-dimethylaniline | - | - | 5.0819 | ineosopen.org |

Actual values for HOMO, LUMO, and the gap for p-isopropylaniline, p-nitroaniline, and p-aminoaniline were discussed in the source but not explicitly provided in the snippet.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. iosrjournals.orgrsc.org In aniline and its derivatives, the most negative potential is typically located in the lone pair region of the nitrogen atom, indicating its basicity and propensity for protonation.

For "Aniline, p-isopropyl-N-methyl-," the electron-donating nature of the methyl and isopropyl groups would increase the negative electrostatic potential around the nitrogen atom, making it a highly favorable site for electrophilic attack. The aromatic ring would also exhibit regions of negative potential, particularly at the ortho positions relative to the amino group, making them susceptible to electrophilic substitution. wikipedia.org

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including intramolecular charge transfer (ICT) interactions. scirp.orgdntb.gov.ua In substituted anilines, NBO analysis can quantify the delocalization of the nitrogen lone pair into the aromatic ring and the effects of substituents on this delocalization. dntb.gov.ua

For "Aniline, p-isopropyl-N-methyl-," the interaction between the nitrogen lone pair (nN) and the antibonding π* orbitals of the phenyl ring would be a key feature. dntb.gov.ua The electron-donating substituents would enhance this interaction, leading to significant charge transfer from the amino group to the ring. NBO analysis of related systems has shown that such interactions stabilize the molecule and influence its reactivity. mdpi.comresearchgate.net

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. acs.org Hammett substituent constants (σ) are determined experimentally, but computational methods can also be used to calculate them or related parameters that correlate well with experimental values. acs.org For substituted anilines, Hammett constants have been effectively used to correlate pKa values and reaction rates. acs.orgmdpi.com

The p-isopropyl and N-methyl groups are both electron-donating, and their combined effect would be reflected in the Hammett parameters for "Aniline, p-isopropyl-N-methyl-." The p-isopropyl group would have a negative σp value, while the N-methyl group would further enhance the electron-donating character of the amino group. Quantum chemical calculations can provide descriptors, such as changes in atomic charges or molecular orbital energies, that correlate linearly with Hammett constants. nih.gov

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states and intermediates. For N-alkylanilines, computational studies have explored various reactions, such as electrophilic substitution and oxidation. nih.gov

In the case of "Aniline, p-isopropyl-N-methyl-," electrophilic aromatic substitution is a key reaction class. Quantum chemical calculations on related N-alkylanilines suggest that the reaction proceeds via the formation of a Wheland intermediate. nih.gov The regioselectivity of the reaction (i.e., substitution at the ortho or meta positions) can be predicted by comparing the activation energies for the different pathways. nih.gov

Furthermore, the oxidation of N-alkylanilines has been studied computationally, revealing the formation of aminium radical cations as key intermediates in various C-N bond-forming reactions. The stability and reactivity of these intermediates are influenced by the substituents on the aniline. For "Aniline, p-isopropyl-N-methyl-," the electron-donating groups would stabilize the radical cation, influencing the course of subsequent reactions.

Transition State Characterization and Reaction Pathway Elucidation

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways of complex organic transformations. For "Aniline, p-isopropyl-N-methyl-", a key reaction pathway of interest is oxidative N-dealkylation, a common metabolic process and a synthetically relevant transformation.

Mechanistic investigations into the oxidative N-dealkylation of analogous N,N-dialkylanilines by various oxidizing agents, including enzymatic systems like cytochrome P450 and biomimetic oxoiron(IV) complexes, have been a subject of detailed computational analysis. acs.orgacs.org These studies propose that the reaction can proceed through different mechanisms, primarily an electron transfer-proton transfer (ET-PT) pathway or a hydrogen atom transfer (HAT) pathway. acs.org

For "Aniline, p-isopropyl-N-methyl-", two primary N-dealkylation pathways are possible: N-demethylation and N-deisopropylation. DFT calculations on similar systems, such as 4-chloro-N-cyclopropyl-N-isopropylaniline, have been used to model the competitive N-dealkylation pathways catalyzed by cytochrome P450 enzymes. These studies calculate the activation energies for the different pathways, revealing which dealkylation is kinetically favored. For instance, in the case of 4-chloro-N-cyclopropyl-N-isopropylaniline, N-decyclopropylation was found to be the dominant pathway over N-deisopropylation due to a lower activation energy.

By analogy, the transition states for the N-demethylation and N-deisopropylation of "Aniline, p-isopropyl-N-methyl-" would be characterized by the abstraction of a hydrogen atom from the methyl or isopropyl group, respectively, by an oxidant. The geometry of the transition state, including bond lengths and angles of the interacting species, and its associated single imaginary frequency are key outputs of these calculations.

A plausible reaction pathway for the oxidative N-dealkylation initiated by an ET-PT mechanism would involve the following steps:

Single Electron Transfer (SET): The aniline derivative transfers an electron to the oxidant, forming a nitrogen radical cation.

Proton Transfer (PT): A proton is transferred from one of the N-alkyl groups to a base or the reduced oxidant. This is often the rate-limiting step.

Formation of an Iminium Ion: The resulting radical intermediate rearranges to form a stable iminium ion.

Hydrolysis: The iminium ion is hydrolyzed to yield the dealkylated aniline and the corresponding aldehyde or ketone (formaldehyde from the methyl group or acetone (B3395972) from the isopropyl group).

Studies on the oxidation of N-cyclopropyl-N-methylaniline have provided direct evidence for the formation of a nitrogen radical cation, which then undergoes further reaction. researchgate.net This supports the initial SET step in the proposed pathway for "Aniline, p-isopropyl-N-methyl-".

Energy Profiles and Kinetic Barriers of Chemical Transformations

The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. DFT calculations are commonly used to compute the Gibbs free energies of reactants, transition states, intermediates, and products, allowing for the construction of a detailed reaction energy profile.

For the competitive N-demethylation and N-deisopropylation of "Aniline, p-isopropyl-N-methyl-", the calculated energy profile would reveal the kinetic barriers (activation energies) for each pathway. The pathway with the lower activation energy will be the kinetically favored and, therefore, the major reaction pathway under kinetic control.

In a study of the nucleophile-intercepted Beckmann fragmentation (NuBFr), DFT computations (M06-2X/6-311+G(d,p)//B3LYP-D3/6-31G(d,p)) were used to elucidate the reaction mechanism and the associated energy barriers. nih.gov For example, the activation barrier for the formation of an aziridinium (B1262131) intermediate was calculated to be 22.6 kcal/mol. nih.gov While this is a different reaction, it illustrates the type of quantitative data that can be obtained for reactions involving aniline derivatives.

A hypothetical energy profile for the competitive oxidation of "Aniline, p-isopropyl-N-methyl-" is presented below. The relative heights of the kinetic barriers would determine the product ratio. Generally, the cleavage of a methyl C-H bond is energetically more favorable than a tertiary C-H bond on an isopropyl group in similar systems, which would suggest that N-demethylation might be the preferred pathway. However, steric factors and the specific oxidant can influence this outcome.

Table 1: Hypothetical Calculated Energy Barriers for N-Dealkylation Pathways

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| N-Demethylation | [TS_demethylation] | Value A |

| N-Deisopropylation | [TS_deisopropylation] | Value B |

Note: Values A and B are hypothetical and would require specific DFT calculations for "Aniline, p-isopropyl-N-methyl-". Experimental studies on the oxidation of N-isopropyl-N-methylaniline showed exclusive formation of N-isopropylaniline and formaldehyde (B43269), indicating that N-demethylation is the favored pathway in that specific enzymatic system. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity. researchgate.neteuropa.eu This is achieved by correlating experimentally determined reactivity data with calculated molecular descriptors.

Correlation of Chemical Reactivity with Molecular Descriptors

The reactivity of aniline derivatives is strongly influenced by their electronic and steric properties. QSRR models for anilines often employ molecular descriptors that quantify these properties. Key descriptors include:

Electronic Descriptors:

HOMO and LUMO Energies (EHOMO, ELUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. For electrophilic reactions, a higher EHOMO generally corresponds to higher reactivity. QSAR studies on the toxicity of anilines have shown a good correlation with ELUMO. researchgate.net

Hammett Constants (σ): These are empirical parameters that describe the electron-donating or electron-withdrawing effect of substituents on the aromatic ring.

Calculated Atomic Charges: The charge distribution in the molecule can indicate the most likely sites for electrophilic or nucleophilic attack.

Steric Descriptors:

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Sterimol Parameters: These parameters describe the size and shape of substituents.

Hydrophobicity Descriptors:

LogP: The logarithm of the octanol-water partition coefficient is a measure of the hydrophobicity of a molecule, which can influence its reactivity in biological systems.

For a series of substituted anilines, a typical QSRR equation might take the form:

log(k) = c₀ + c₁ * E_HOMO + c₂ * LogP + c₃ * Steric_Descriptor